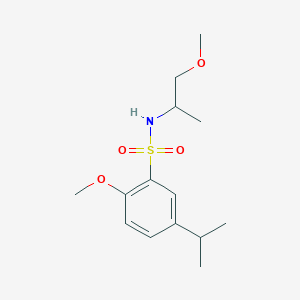

![molecular formula C17H22N4O3 B5522154 3-{[4-羟基-4-(1H-咪唑-1-基甲基)-1-哌啶基]羰基}-4,6-二甲基-2(1H)-吡啶酮](/img/structure/B5522154.png)

3-{[4-羟基-4-(1H-咪唑-1-基甲基)-1-哌啶基]羰基}-4,6-二甲基-2(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules such as "3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone" often involves multi-step reactions, employing strategies such as palladium-catalyzed cascade reactions or Cu-catalyzed aerobic oxidative conditions for the formation of the core structure. For example, the palladium-catalyzed CO insertion and C-H bond activation has been used for synthesizing hybrid structures of imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of metal-catalyzed reactions in constructing complex molecular architectures (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their chemical reactivity and properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule. For instance, the structure of similar compounds has been elucidated, revealing the coplanarity of pyrazole, pyridine, and pyran rings and how intermolecular hydrogen bonding stabilizes the crystal structure (Ganapathy et al., 2015).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of "3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone" is essential for its potential applications. The compound's reactivity, such as its participation in C-N, C-O, and C-S bond formation through metal-free, three-component reactions, underscores the compound's versatility and potential utility in synthetic chemistry (Cao et al., 2014).

科学研究应用

荧光传感

具有类似于所讨论的化合物结构的化合物已被探索其作为荧光传感器的潜力。刘莉等人的一项研究。(2018) 开发了一种基于吡唑形成反应的新型肼检测荧光传感器。该传感器利用羰基作为荧光猝灭基团,该基团可以与肼反应形成吡唑,从而能够选择性地检测水性环境中的肼。这展示了该化合物在环境监测和分析化学中的效用 (刘莉等人,2018).

催化

Duo Wei 等人的研究。(2019) 提出了一种铁催化的羰基衍生物还原胺化方法,突出了该化合物在促进环胺合成中的作用。该方法展示了该化合物在有机合成中的效用,特别是在合成具有良好官能团耐受性的吡咯烷、哌啶和氮杂环戊烷方面 (Duo Wei 等人,2019).

抗结核活性

L. Bukowski 和 M. Janowiec (1996) 合成了具有可疑抗结核活性的 1-甲基-1H-2-咪唑并[4,5-b]吡啶羧酸衍生物。他们的工作说明了这些化合物的潜在治疗应用,突出了它们在治疗结核病的药物发现和开发中的重要性 (L. Bukowski & M. Janowiec, 1996).

材料科学

Y. Zong 等人对多组分氢键有机固体进行的研究。(2016) 探索了涉及取代有机胺分子的配合物的合成和结构表征。这项研究表明该化合物与材料科学相关,特别是在设计具有特定氢键相互作用的分子配合物以用于分子电子学或催化中的潜在应用 (Y. Zong 等人,2016).

锂-氧电池

E. Knipping 等人。(2018) 对咪唑鎓、吡咯烷鎓和哌啶鎓室温离子液体 (RTIL) 进行了表征,以评估它们作为锂-氧电池电解质的适用性。这项研究强调了该化合物在推进储能技术中的潜力,特别是在增强锂-氧电池的电解质性能方面 (E. Knipping 等人,2018).

作用机制

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

3-[4-hydroxy-4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-12-9-13(2)19-15(22)14(12)16(23)21-6-3-17(24,4-7-21)10-20-8-5-18-11-20/h5,8-9,11,24H,3-4,6-7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKMOVWEPFXBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)N2CCC(CC2)(CN3C=CN=C3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)

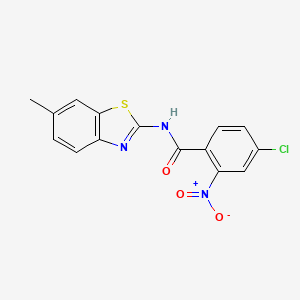

![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)

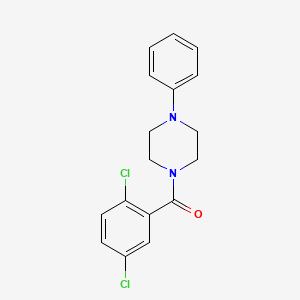

![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

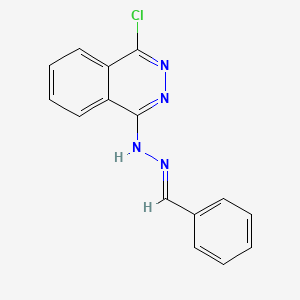

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)

![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)

![4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)